Cas no 1924322-12-2 (2-(But-2-ynyloxy)pyridine-3-carboximidamide)
2-(But-2-ynyloxy)pyridine-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(But-2-ynyloxy)pyridine-3-carboximidamide
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- MDL: MFCD28976484
- Inchi: 1S/C10H11N3O/c1-2-3-7-14-10-8(9(11)12)5-4-6-13-10/h4-6H,7H2,1H3,(H3,11,12)
- InChI Key: WENYWAKREBETLO-UHFFFAOYSA-N
- SMILES: O(CC#CC)C1C(C(=N)N)=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 263
- Topological Polar Surface Area: 72
2-(But-2-ynyloxy)pyridine-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 128481-1g |
2-(But-2-ynyloxy)pyridine-3-carboximidamide, 97% |
1924322-12-2 | 97% | 1g |
$1250.00 | 2023-09-07 |
2-(But-2-ynyloxy)pyridine-3-carboximidamide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2-(But-2-ynyloxy)pyridine-3-carboximidamide
Research Brief on 2-(But-2-ynyloxy)pyridine-3-carboximidamide (CAS: 1924322-12-2): Recent Advances and Applications
2-(But-2-ynyloxy)pyridine-3-carboximidamide (CAS: 1924322-12-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities, particularly in modulating enzyme functions and signaling pathways. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, mechanisms of action, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(But-2-ynyloxy)pyridine-3-carboximidamide serves as a versatile scaffold for designing inhibitors of protein kinases involved in inflammatory diseases. The compound's pyridine-carboximidamide moiety facilitates hydrogen bonding with kinase active sites, while the but-2-ynyloxy group enhances membrane permeability. Researchers optimized derivatives of this compound, achieving nanomolar potency against p38α MAPK, a target in rheumatoid arthritis and COPD. Structural analysis via X-ray crystallography revealed key interactions with the kinase's ATP-binding pocket, providing a blueprint for further drug development.
In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 2-(But-2-ynyloxy)pyridine-3-carboximidamide derivatives exhibit potent activity against drug-resistant Mycobacterium tuberculosis. The lead compound in this series, bearing a fluorinated phenyl substitution at the carboximidamide nitrogen, showed a minimum inhibitory concentration (MIC) of 0.8 μg/mL against multidrug-resistant TB strains while maintaining low cytotoxicity in human macrophages. Mechanistic studies suggest these compounds disrupt mycolic acid biosynthesis, a pathway distinct from existing TB drugs, offering potential for novel combination therapies.
Recent advances in chemical synthesis have also improved access to this compound. A 2024 Organic Process Research & Development paper detailed a continuous-flow synthesis of 2-(But-2-ynyloxy)pyridine-3-carboximidamide that achieves 85% yield with significantly reduced reaction time compared to batch methods. The optimized protocol employs copper-catalyzed coupling of 2-chloropyridine-3-carbonitrile with but-2-yn-1-ol, followed by a one-pot amidination, demonstrating scalability for industrial production. This methodological breakthrough addresses previous challenges in large-scale preparation of the compound, facilitating its broader use in drug discovery programs.
Emerging applications in chemical biology have expanded the utility of 2-(But-2-ynyloxy)pyridine-3-carboximidamide beyond traditional drug discovery. A Nature Chemical Biology study (2023) utilized this compound as a warhead in targeted protein degradation probes, where its alkyne group enables subsequent click chemistry modifications. When incorporated into PROTAC molecules, these derivatives achieved selective degradation of BET family bromodomains with DC50 values below 100 nM. The compound's balanced hydrophobicity and reactivity profile make it particularly suitable for developing bifunctional chemical tools in epigenetics research.
Safety and ADME profiling of 2-(But-2-ynyloxy)pyridine-3-carboximidamide derivatives have progressed significantly. Recent pharmacokinetic studies in rodent models (2024, Xenobiotica) show that optimized analogs demonstrate favorable oral bioavailability (F > 60%) and half-lives suitable for once-daily dosing. Metabolite identification studies revealed predominant oxidation at the pyridine ring rather than the alkyne moiety, addressing initial concerns about potential reactive metabolite formation. These findings support the continued development of this chemical series toward clinical candidates.
In conclusion, 2-(But-2-ynyloxy)pyridine-3-carboximidamide (CAS: 1924322-12-2) represents a promising chemotype with diverse applications in medicinal chemistry and chemical biology. Recent research has elucidated its molecular mechanisms, expanded its therapeutic potential, and improved synthetic accessibility. Future directions may include exploration of its utility in covalent inhibitor design and further optimization of its physicochemical properties for CNS penetration. The compound continues to serve as a valuable tool for probing biological systems and developing novel therapeutics across multiple disease areas.
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